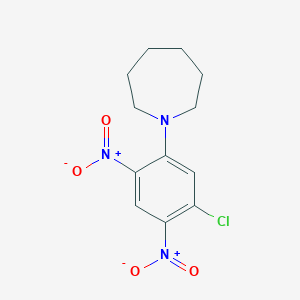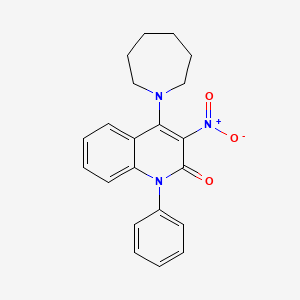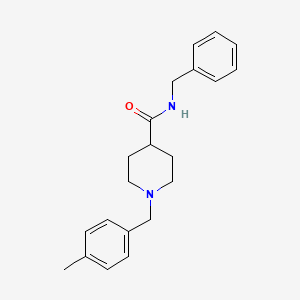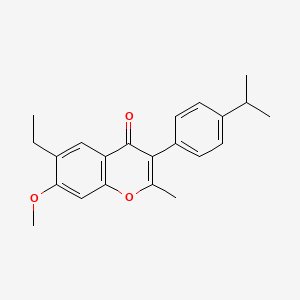![molecular formula C24H23N3O3S B5010581 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential applications in cancer therapy and metabolic disorders. In
Applications De Recherche Scientifique
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been extensively studied for its potential applications in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has also been studied for its potential use in metabolic disorders such as obesity and diabetes, as glutaminase plays a crucial role in regulating glucose and lipid metabolism.
Mécanisme D'action
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide inhibits glutaminase by binding to its allosteric site, which is distinct from its active site. This binding induces a conformational change in the enzyme, leading to its inactivation. Glutaminase inhibition by this compound leads to a decrease in glutamate production and an increase in glutamine levels, which can induce apoptosis in cancer cells and alter glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and pancreatic cancer cells. Glutaminase inhibition by this compound has also been shown to alter glucose and lipid metabolism, leading to decreased insulin secretion and increased fatty acid oxidation. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is a highly specific inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in various cellular processes. However, this compound has limitations in terms of its bioavailability and toxicity, which may limit its potential applications in vivo. Additionally, the development of resistance to this compound has been reported in some cancer cell lines, highlighting the need for further research into alternative glutaminase inhibitors.
Orientations Futures
Future research on N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide should focus on improving its bioavailability and reducing its toxicity, as well as identifying alternative glutaminase inhibitors. Additionally, the potential applications of this compound in metabolic disorders such as obesity and diabetes should be further explored. Finally, the role of glutaminase in various cellular processes, including autophagy and immune function, should be investigated to fully understand the potential applications of glutaminase inhibitors such as this compound.
Méthodes De Synthèse
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-propoxybenzoyl chloride with 3-aminobenzoic acid to form 4-propoxy-N-(3-aminobenzoyl)benzamide. This intermediate is then reacted with thionyl chloride to form N-(3-aminobenzoyl)-N-(4-propoxyphenyl)thiourea, which is further reacted with 3-(benzoylamino)aniline to form this compound.
Propriétés
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-15-30-21-13-11-18(12-14-21)23(29)27-24(31)26-20-10-6-9-19(16-20)25-22(28)17-7-4-3-5-8-17/h3-14,16H,2,15H2,1H3,(H,25,28)(H2,26,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICBUVWYMFEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5010508.png)
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)

![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)
![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5010551.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)


![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)